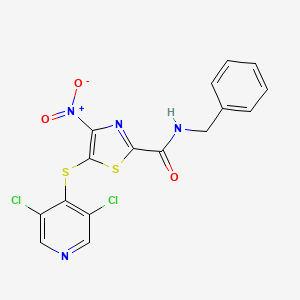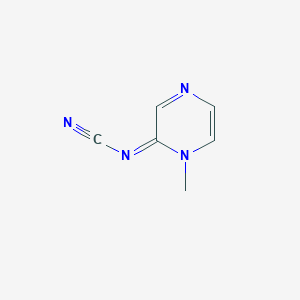
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyl group, a dichloropyridinyl moiety, a nitrothiazole ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.
Attachment of the Dichloropyridinyl Moiety: This step involves the coupling of the dichloropyridinyl group to the thiazole ring, typically using palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using amine precursors and coupling reagents.
Benzylation: The final step involves the benzylation of the compound, which can be achieved using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas with palladium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridinyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidepressant, leveraging its unique structural features to interact with neurotransmitter systems.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter systems by inhibiting the reuptake of monoamines such as serotonin, dopamine, and norepinephrine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby exerting antidepressant effects. The compound may also interact with other molecular pathways, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide: shares similarities with other thiazole-based compounds and nitroaromatic compounds.
Thiazole Derivatives: Compounds with thiazole rings, such as thiamine (vitamin B1) and sulfathiazole, exhibit diverse biological activities.
Nitroaromatic Compounds: Nitrobenzene and nitrofurantoin are examples of nitroaromatic compounds with significant pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiazole ring, along with the dichloropyridinyl moiety, makes it a versatile compound for various applications in scientific research.
Propiedades
Fórmula molecular |
C16H10Cl2N4O3S2 |
|---|---|
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
N-benzyl-5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C16H10Cl2N4O3S2/c17-10-7-19-8-11(18)12(10)26-16-13(22(24)25)21-15(27-16)14(23)20-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,23) |
Clave InChI |
PGLZVHMNDJVUDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=NC(=C(S2)SC3=C(C=NC=C3Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)



![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)



